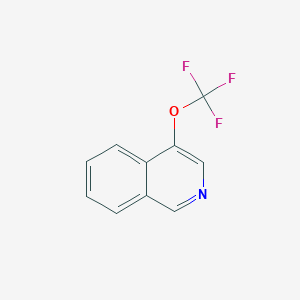

4-(Trifluoromethoxy)isoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Trifluoromethoxy)isoquinoline is an organic compound that belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. The trifluoromethoxy group (CF3O) attached to the isoquinoline ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethoxy)isoquinoline typically involves the introduction of the trifluoromethoxy group to the isoquinoline core. One common method is the trifluoromethoxylation of isoquinoline derivatives using trifluoromethoxylating reagents.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the development of greener and more sustainable synthetic methods is an ongoing area of research .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethoxy)isoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products:

Scientific Research Applications

4-(Trifluoromethoxy)isoquinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

Industry: It is used in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)isoquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes effectively. The exact molecular targets and pathways depend on the specific application and the functional groups present on the isoquinoline ring .

Comparison with Similar Compounds

4-(Trifluoromethyl)isoquinoline: Similar in structure but with a trifluoromethyl group instead of trifluoromethoxy.

4-Methoxyisoquinoline: Contains a methoxy group instead of trifluoromethoxy.

Isoquinoline: The parent compound without any substituents.

Uniqueness: 4-(Trifluoromethoxy)isoquinoline is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects. This makes it more lipophilic and metabolically stable compared to its analogs, enhancing its potential in various applications .

Biological Activity

4-(Trifluoromethoxy)isoquinoline is a derivative of isoquinoline, a compound known for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The trifluoromethoxy group enhances the compound's pharmacological profile, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, supported by data tables and relevant case studies.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of isoquinoline derivatives. Specifically, compounds similar to this compound have demonstrated significant activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

The mechanism by which these compounds exert their antibacterial effects involves the disruption of bacterial cell wall synthesis and nucleic acid biosynthesis. For instance, a study on alkynyl isoquinolines revealed that HSN584 (a related compound) effectively reduced MRSA load in macrophages while exhibiting low resistance development . Comparative proteomics indicated that these compounds impair macromolecule synthesis, as evidenced by decreased incorporation of isotopically labeled precursors for DNA and RNA synthesis .

Data Table: Antibacterial Activity of Isoquinoline Derivatives

| Compound | Bacterial Target | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| HSN584 | MRSA | 0.5 | Disruption of cell wall and nucleic acid synthesis |

| HSN739 | Streptococcus pneumoniae | 1.0 | Inhibition of macromolecule biosynthesis |

| This compound | Staphylococcus aureus | TBD | TBD |

Antitumor Activity

The antitumor potential of isoquinoline derivatives has been explored extensively. Compounds with structural similarities to this compound have shown promise in inhibiting various cancer cell lines.

Case Study: Structural Optimization

A study focused on optimizing isoquinoline derivatives for antitumor activity found that certain substitutions at the 4-position significantly enhanced selectivity and potency against prostate cancer cell lines. Specifically, derivatives exhibiting a trifluoromethoxy group displayed improved antiproliferative effects compared to their non-substituted counterparts . The selectivity index was notably higher for compounds with this modification.

Data Table: Antitumor Activity Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index (over PC-3) |

|---|---|---|---|

| This compound | LASCPC-01 (NEPC) | 0.25 | 8 |

| Lycobetaine | Ovarian Cancer | 0.5 | 5 |

| HSN584 | Prostate Cancer | 0.75 | 7 |

Properties

Molecular Formula |

C10H6F3NO |

|---|---|

Molecular Weight |

213.16 g/mol |

IUPAC Name |

4-(trifluoromethoxy)isoquinoline |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)15-9-6-14-5-7-3-1-2-4-8(7)9/h1-6H |

InChI Key |

NYJPYEWWNHRGMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2OC(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.